

# Application Notes and Protocols: The Use of MES Hydrate in Protein Crystallography Screening

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## Compound of Interest

Compound Name: *MES hydrate*

Cat. No.: *B104723*

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## Introduction

Successful protein crystallization is a critical bottleneck in structure-based drug design and fundamental biological research. The ability to obtain high-quality crystals suitable for X-ray diffraction is paramount for elucidating the three-dimensional structure of protein targets. The choice of buffer is a crucial parameter in crystallization screening, as it directly influences the pH of the crystallization drop, which in turn affects protein solubility, stability, and intermolecular interactions. MES (2-(N-morpholino)ethanesulfonic acid) hydrate is a widely used zwitterionic buffer in protein crystallography due to its pKa of approximately 6.1, making it an excellent choice for maintaining a stable pH in the range of 5.5 to 6.7. Its minimal interaction with most proteins and low UV absorbance further contribute to its utility in crystallization experiments.

These application notes provide a comprehensive overview of the properties of **MES hydrate**, detailed protocols for its use in protein crystallization screening, and illustrative data on its application.

## Physicochemical Properties of MES Hydrate

Understanding the properties of **MES hydrate** is essential for its effective use in designing and optimizing crystallization experiments.

Property	Value	Reference
Chemical Name	2-(N-morpholino)ethanesulfonic acid hydrate	
Molecular Formula	C <sub>6</sub> H <sub>13</sub> NO <sub>4</sub> S · xH <sub>2</sub> O	
Molecular Weight	195.24 g/mol (anhydrous)	
pKa (25 °C)	6.1	
Useful pH Range	5.5 - 6.7	
Appearance	White crystalline powder	
Solubility in Water	High	

## MES Hydrate in Commercial Crystallization Screens

MES buffer is a common component in many commercially available protein crystallization screens. Its inclusion allows for the systematic screening of a wide range of pH conditions in the acidic to neutral range, which is often crucial for inducing crystallization.

Screen Name	Manufacturer	MES pH Range Included
JCSG+	Molecular Dimensions	~5.5 - 6.5
PACT Premier	Molecular Dimensions	~5.5 - 6.5
Morpheus	Molecular Dimensions	6.5
FUSION	Molecular Dimensions	6.5
Index	Hampton Research	~5.5 - 6.5
PEG/Ion	Hampton Research	Varies (unbuffered)
SaltRx	Hampton Research	Varies (buffered)

## Experimental Protocols

## Protocol 1: Preparation of 0.5 M MES Buffer Stock Solutions

This protocol describes the preparation of 0.5 M MES buffer stock solutions at various pH values. These stock solutions can then be used in the preparation of crystallization screen conditions.

### Materials:

- MES free acid (MW: 195.24 g/mol )
- Sodium hydroxide (NaOH) pellets
- Deionized water (dH<sub>2</sub>O)
- Magnetic stirrer and stir bar
- pH meter calibrated with appropriate standards
- Volumetric flasks (100 mL)
- Graduated cylinders
- Sterile filter (0.22 µm)

### Procedure:

- To prepare 100 mL of a 0.5 M MES solution, weigh out 9.76 g of MES free acid.
- Add the MES free acid to a beaker containing approximately 80 mL of dH<sub>2</sub>O.
- Place the beaker on a magnetic stirrer and add a stir bar. Stir until the MES is completely dissolved.
- While stirring, slowly add a concentrated NaOH solution (e.g., 5 M or 10 M) dropwise to adjust the pH to the desired value (e.g., 5.5, 6.0, 6.5). Monitor the pH continuously with a calibrated pH meter.

- Once the desired pH is reached and stable, transfer the solution to a 100 mL volumetric flask.
- Rinse the beaker with a small amount of dH<sub>2</sub>O and add the rinsing to the volumetric flask.
- Bring the final volume to 100 mL with dH<sub>2</sub>O.
- Sterilize the buffer solution by passing it through a 0.22 µm filter.
- Store the buffer at 4°C.

Table for Preparing 100 mL of 0.1 M MES Buffer (Final Concentration in Experiment):

This table provides the approximate volumes of 0.5 M MES monohydrate and 1.0 M NaOH needed to achieve a final buffer concentration of 0.1 M in a 1 mL reservoir.

Desired Final pH	Volume of 0.5 M MES (µL)	Volume of 1.0 M NaOH (µL)
5.2	200	2.6
5.4	200	5.2
5.6	200	8.8
5.8	200	13.0
6.0	200	17.2
6.2	200	21.0
6.4	200	24.0
6.6	200	26.2
6.8	200	28.0

## Protocol 2: Protein Crystallization Screening using Hanging Drop Vapor Diffusion

This protocol outlines the general procedure for setting up a crystallization screen using the hanging drop vapor diffusion method with a MES-buffered condition.

#### Materials:

- Purified protein sample (5-15 mg/mL in a low ionic strength buffer)
- 24-well crystallization plate
- Siliconized glass cover slips
- Crystallization screen solution (containing MES buffer, a precipitant, and salts)
- Pipettes and tips (for microliter volumes)
- Microscope for observing crystals

#### Procedure:

- Prepare the Reservoir: Pipette 500  $\mu$ L of the crystallization screen solution into a well of the 24-well plate.
- Prepare the Drop: On a clean, inverted siliconized cover slip, pipette 1  $\mu$ L of your protein solution.
- Mix the Drop: To the protein drop, add 1  $\mu$ L of the reservoir solution from the well. Avoid introducing bubbles. Some researchers prefer not to mix the drop, allowing for diffusion to occur naturally.
- Seal the Well: Carefully invert the cover slip and place it over the well, ensuring a good seal with the grease or sealant on the plate rim.
- Incubate: Store the plate in a stable temperature environment (e.g., 4°C or 20°C) and protect it from vibrations.
- Observe: Regularly observe the drops under a microscope over several days to weeks, looking for the formation of crystals, precipitate, or clear drops.

## Protocol 3: Protein Crystallization Screening using Sitting Drop Vapor Diffusion

This protocol describes the setup for a crystallization screen using the sitting drop vapor diffusion method.

#### Materials:

- Purified protein sample (5-15 mg/mL in a low ionic strength buffer)
- Sitting drop crystallization plate (with posts or bridges)
- Crystallization screen solution (containing MES buffer, a precipitant, and salts)
- Pipettes and tips (for nanoliter to microliter volumes)
- Sealing tape or film
- Microscope for observing crystals

#### Procedure:

- Prepare the Reservoir: Pipette 80-100  $\mu$ L of the crystallization screen solution into the reservoir of a well.
- Prepare the Drop: Pipette 100-200 nL of your protein solution onto the sitting drop post.
- Mix the Drop: Add 100-200 nL of the reservoir solution to the protein drop on the post.
- Seal the Plate: Carefully seal the plate with a clear sealing tape or film to ensure a closed system for vapor equilibration.
- Incubate: Store the plate in a stable temperature environment.
- Observe: Monitor the drops for crystal growth as described for the hanging drop method.

## Data Presentation: Optimizing Crystallization Conditions with MES Buffer

The following tables are illustrative examples of how to present data from an optimization experiment for the crystallization of a hypothetical protein, "Protein-X," using MES buffer.

Table 1: Effect of MES Buffer pH on Protein-X Crystallization

Precipitant: 20% w/v PEG 3000, 0.2 M Ammonium Sulfate Protein Concentration: 10 mg/mL

MES Concentration (M)	pH	Observations after 7 days	Crystal Quality Score (1-5)*
0.1	5.5	Small needles, some precipitate	2
0.1	5.8	Clusters of small rods	3
0.1	6.1	Single, well-formed rods	5
0.1	6.4	Phase separation, some small crystals	2
0.1	6.7	Heavy precipitate	1

\*Crystal Quality Score: 1 = Precipitate, 2 = Microcrystals, 3 = Small Crystals, 4 = Good Crystals, 5 = Diffraction Quality Crystals

Table 2: Effect of MES Buffer Concentration on Protein-X Crystallization

Precipitant: 20% w/v PEG 3000, 0.2 M Ammonium Sulfate pH: 6.1 Protein Concentration: 10 mg/mL

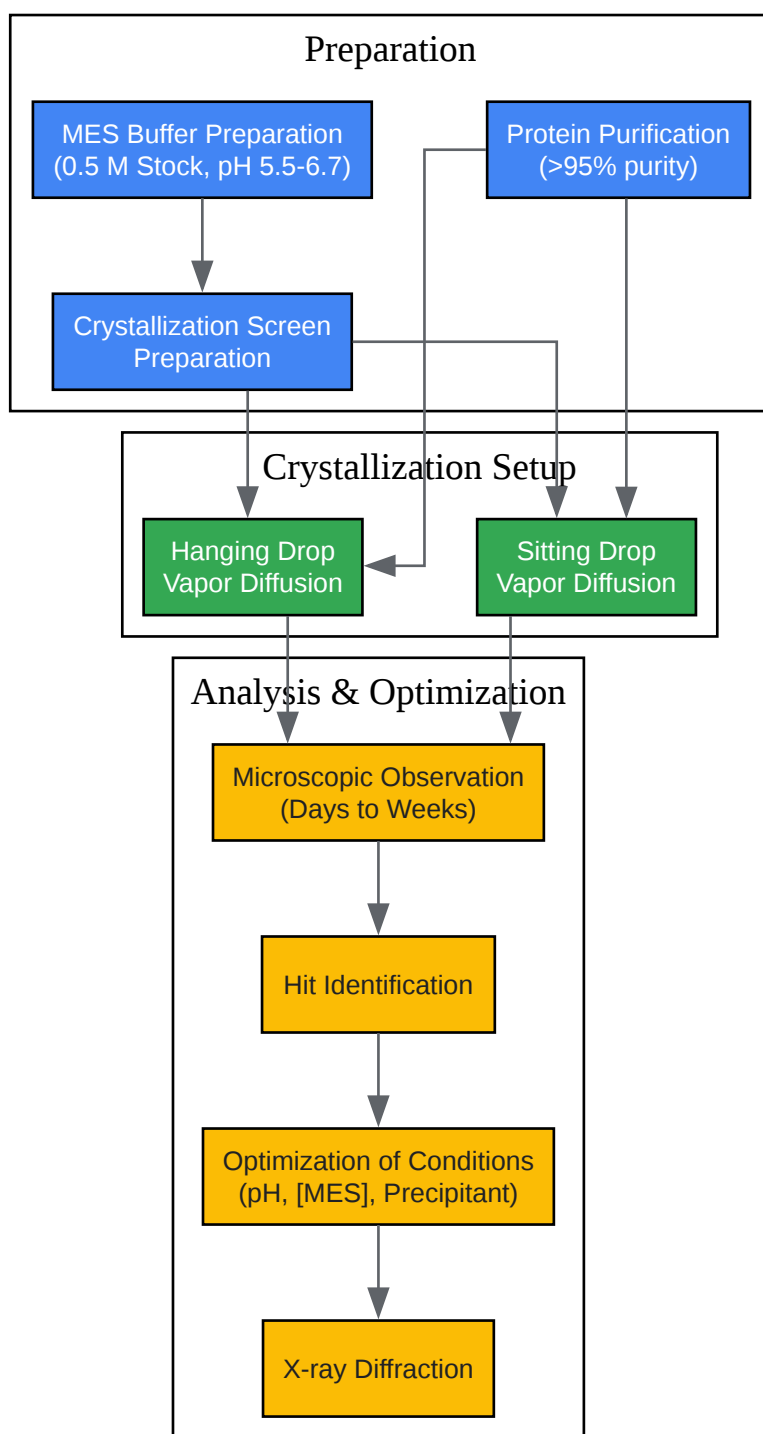
MES Concentration (M)	Observations after 7 days	Crystal Quality Score (1-5)*
0.05	Many small, thin needles	3
0.10	Single, well-formed rods	5
0.15	Fewer, larger crystals with some defects	4
0.20	Phase separation and a few small crystals	2

\*Crystal Quality Score: 1 = Precipitate, 2 = Microcrystals, 3 = Small Crystals, 4 = Good Crystals, 5 = Diffraction Quality Crystals

## Visualizations

### Experimental Workflow for Protein Crystallization Screening

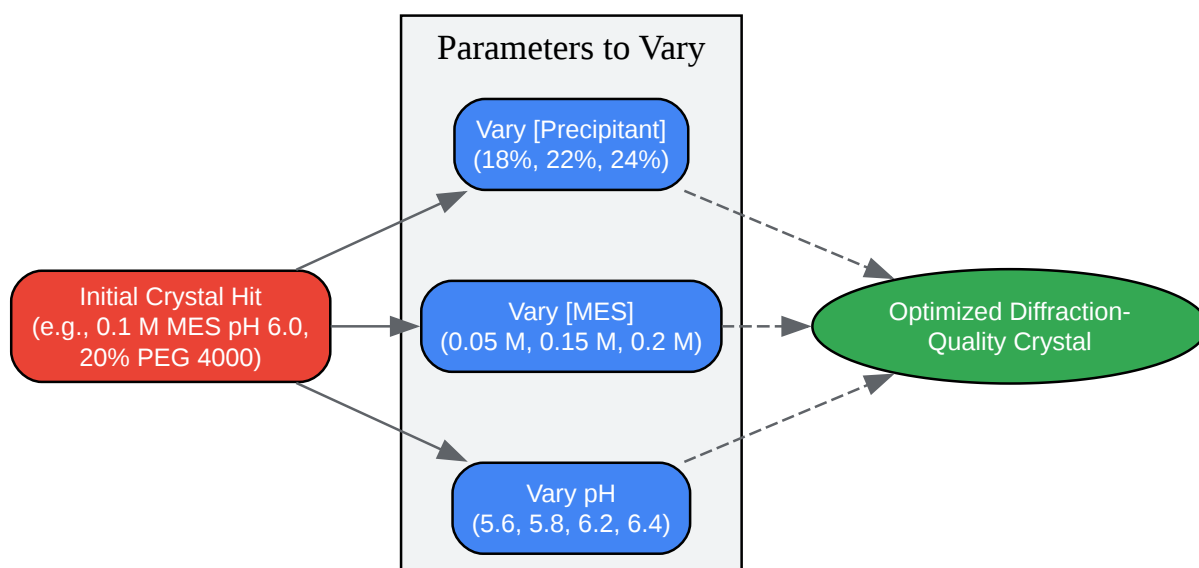




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Caption: Workflow for protein crystallization screening using MES buffer.

## Logical Relationship for Optimizing a Crystallization "Hit"



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Caption: Logic for optimizing an initial crystallization condition.

- To cite this document: BenchChem. [Application Notes and Protocols: The Use of MES Hydrate in Protein Crystallography Screening]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b104723#mes-hydrate-in-protein-crystallography-screening>]

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